17-(2-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
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Overview
Description
17-(2-Ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound known for its unique structural properties. This compound is characterized by a pentacyclic framework with multiple fused rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction between anthracene and maleic anhydride, followed by further functionalization to introduce the ethoxyphenyl and methyl groups .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced, it involves large-scale organic synthesis techniques, often requiring specialized equipment to maintain the necessary reaction environments.
Chemical Reactions Analysis
Types of Reactions
17-(2-Ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
17-(2-Ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 17-(2-Ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 17-oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 17-amino-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Uniqueness
What sets 17-(2-Ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione apart from similar compounds is its specific functional groups, such as the ethoxyphenyl and methyl groups, which confer unique chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C27H23NO3 |
---|---|
Molecular Weight |
409.5g/mol |
IUPAC Name |
17-(2-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C27H23NO3/c1-3-31-21-15-9-8-14-20(21)28-25(29)23-22-16-10-4-6-12-18(16)27(2,24(23)26(28)30)19-13-7-5-11-17(19)22/h4-15,22-24H,3H2,1-2H3 |
InChI Key |
NNSISMTZEFLICQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C |
Origin of Product |
United States |
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